molecular formula C13H16O4 B583287 2-Acetoxy-4-phenylbutanoic acid methyl ester CAS No. 138276-23-0

2-Acetoxy-4-phenylbutanoic acid methyl ester

Cat. No.: B583287
CAS No.: 138276-23-0
M. Wt: 236.267
InChI Key: XORJJQPJPVIZLU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, including “2-Acetoxy-4-phenylbutanoic acid methyl ester”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .

Scientific Research Applications

Biocatalytic Deracemisation

A study demonstrated the biocatalytic deracemisation of the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid, resulting in the (S)-enantiomer with over 99% enantiomeric excess (e.e.) and 85–90% yield. This transformation was achieved using whole cells of Candida parapsilosis (ATCC 7330) (Chadha & Baskar, 2002).

Chemo-Enzymatic Synthesis

Another study outlined a chemo-enzymatic synthesis approach for (R)- and (S)-2-hydroxy-4-phenylbutanoic acid, crucial components for ACE inhibitors. The process involved deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid through lipase-catalyzed kinetic resolution and mandelate racemase-mediated racemization (Larissegger-Schnell, Kroutil, & Faber, 2005).

Chemical Synthesis and Analysis

Synthesis of Derivatives

Research into the synthesis of various derivatives of 4-amino-3-phenylbutanoic acid explored the reactivity of amino and carboxy terminal groups, resulting in tetrazole-containing derivatives with significant yields (Putis, Shuvalova, & Ostrovskii, 2008).

Quantum Computational Studies

A detailed quantum computational study analyzed the influence of acetyl, hydroxy, and methyl functional groups on 2-phenylbutanoic acid and its derivatives. This study included experimental spectroscopic analysis and molecular docking methods, providing insights into the bio-active areas and potential drug interactions (Raajaraman, Sheela, & Muthu, 2019).

Material Science and Functionalization

Functionalized Polystyrenes

A study focused on synthesizing methyl esters of ω-(para styryl)alkanoic acids and subsequently functionalizing them into tri-n-butyltin carboxylates. This process led to the development of soluble polystyrenes with potential applications in material science (Dalil et al., 2000).

Bioreduction and Enzymatic Studies

Bioreductive Preparation of ACE Inhibitors

A review highlighted the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to produce optically active (R)-2-hydroxy-4-phenylbutanoate esters, key precursors for ACE inhibitors. This method offers benefits like high enantioselectivity and environmental benignity (Xu & Ni, 2015).

Properties

IUPAC Name

methyl 2-acetyloxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-10(14)17-12(13(15)16-2)9-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORJJQPJPVIZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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